6-Aminothymine

説明

Contextualization as a Pyrimidine (B1678525) Derivative and Thymine (B56734) Analog

6-Aminothymine is a synthetic compound recognized as a derivative of pyrimidine and an analog of thymine. ontosight.ai Pyrimidines are a class of heterocyclic aromatic organic compounds containing two nitrogen atoms at positions 1 and 3 of a six-membered ring. microbenotes.com Thymine, one of the four main nucleobases in the DNA molecule, is a well-known pyrimidine derivative. microbenotes.com As a thymine analog, this compound shares a similar core structure, which allows it to interact with biological systems that recognize thymine. ontosight.aibiosynth.com This structural similarity is the foundation of its scientific interest and applications in biomedical research. ontosight.ai

Historical Perspective on its Emergence in Biomedical Research

The exploration of this compound and related pyrimidine derivatives in biomedical research has a history rooted in the study of enzyme inhibition. As early as 1967, researchers Langen, Etzold, Barwolff, and Preussel identified this compound and derivatives of 6-aminouracil (B15529) as inhibitors of thymine phosphorylase. dergipark.org.tr This early work laid the groundwork for future investigations into the compound's potential therapeutic applications. By the year 2000, Fukushima and colleagues had further highlighted the significance of pyrimidine analogues like this compound in the context of thymidine (B127349) phosphorylase inhibition. researchgate.net These foundational studies established this compound as a compound of interest for modulating enzymatic pathways, particularly those involved in nucleoside metabolism.

Overview of its Significance as a Research Compound

This compound is a significant compound primarily for research purposes and is not intended for personal or veterinary use. biosynth.com Its importance stems from its ability to act as an inhibitor of various enzymes, including thymidine phosphorylase. biosynth.comdergipark.org.tr This inhibitory action is achieved through hydrogen bonding to the active site of the enzyme. biosynth.com The compound has been investigated for its potential in cancer research, with studies showing it can inhibit protein and growth factor synthesis in certain cell lines. biosynth.com Its ability to interfere with DNA replication or transcription is also a key area of study. biosynth.com Furthermore, this compound serves as a valuable tool in molecular biology for studying DNA replication, repair, and mutagenesis. ontosight.ai It is also used as a starting material or intermediate in the synthesis of other compounds, including pharmaceuticals and the DNA photoproduct 5,6-dihydro-5-(α-thyminyl)thymine. ontosight.aiwikipedia.org

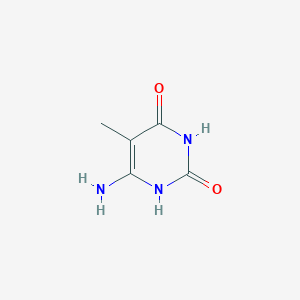

Structure

2D Structure

3D Structure

特性

IUPAC Name |

6-amino-5-methyl-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-2-3(6)7-5(10)8-4(2)9/h1H3,(H4,6,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUTGVWHMTHWOJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=O)NC1=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80166395 | |

| Record name | 6-Aminothymine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80166395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15828-63-4 | |

| Record name | 6-Aminothymine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015828634 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Aminothymine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80166395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 6 Aminothymine

Established Synthetic Routes to 6-Aminothymine

The synthesis of 6-aminopyrimidines, including this compound (also known as 5-methyl-6-aminouracil), often begins with a pre-formed pyrimidine (B1678525) ring that is subsequently functionalized. A common and established strategy involves the nucleophilic substitution of a suitable leaving group at the C6 position.

One of the most favored sequences starts from 1-substituted-6-chlorouracils. researchgate.net The chlorine atom at the 6-position is highly susceptible to nucleophilic attack by amines. For instance, the treatment of a 6-chlorouracil (B25721) or 6-chlorothymine (B167606) derivative with various primary amines leads to the corresponding 6-aminouracil (B15529) or this compound derivative. researchgate.net This reaction is a foundational method for accessing the 6-amino-substituted pyrimidine core.

Another classical approach to the pyrimidine ring system, which can be adapted for thymine (B56734) derivatives, starts from urea (B33335) or its analogs and a three-carbon component. For thymine itself, a practical synthesis involves the condensation of methylisothiourea with ethyl formyl propionate, followed by hydrolysis of the intermediate. wikipedia.org While this builds the core ring, introducing the 6-amino group often requires subsequent functionalization steps as described above.

Novel and Efficient Synthetic Approaches for Pyrimidine Core Modification

In recent years, principles of green chemistry have driven the development of more efficient and environmentally benign synthetic methodologies. These include microwave-assisted synthesis and solvent-free reactions, which offer significant advantages over traditional methods.

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and enhanced product purity. dergipark.org.tr The application of microwave-assisted synthesis to nitrogen-containing heterocycles is well-documented. arkat-usa.org

For the synthesis of 6-substituted aminopurine analogs, which are structurally related to this compound, microwave-assisted amination of 6-chloropurine (B14466) derivatives in water provides a "green chemistry" protocol with very good yields. mendeley.comscielo.br This method significantly shortens reaction times compared to conventional heating. For example, the synthesis of 6-phenylaminopurine, which requires hours under conventional thermal conditions, can be completed in 8 to 10 minutes using microwave irradiation. scielo.br This highlights the potential for rapid and efficient synthesis of this compound from 6-chlorothymine under similar conditions.

The benefits of this technique are clearly illustrated by comparing reaction times and outcomes with traditional thermal methods.

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for Amination Reactions

| Reactant | Amine | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| 6-Chloropurine | Aniline | Conventional (Reflux) | Several hours | Moderate | scielo.br |

| 6-Chloropurine | Aniline | Microwave (100°C) | 10 minutes | >90% | scielo.br |

| 2,6-diaminopyrimidin-4-one, aldehyde, 1,3-dicarbonyl | - | Conventional (100°C) | 2 hours | Good | arkat-usa.org |

| 2,6-diaminopyrimidin-4-one, aldehyde, 1,3-dicarbonyl | - | Microwave | 4-7 minutes | 89-95% | arkat-usa.org |

Solvent-free reactions represent a significant advancement in sustainable chemistry, minimizing waste and often simplifying product isolation. dergipark.org.tr These reactions can be facilitated by grinding (mechanochemistry) or by using a catalytic amount of a reagent under solventless conditions. mdpi.comjocpr.com

A notable example is the one-pot, three-component reaction of aromatic aldehydes, 6-amino-1,3-dimethyluracil (B104193), and active methylene (B1212753) compounds. nih.gov This reaction, catalyzed by zirconium(IV) hydrosulfate (Zr(HSO₄)₄) under solvent-free conditions, provides a highly efficient method for preparing complex fused pyrimidine derivatives in excellent yields. nih.gov This approach offers several advantages, including a simple experimental setup, mild reaction conditions, high yields, and the ability to recycle the heterogeneous catalyst. nih.gov Such methodologies are directly applicable to this compound, leveraging its reactivity as a nucleophile in multicomponent reactions.

Table 2: Solvent-Free Synthesis of Fused Pyrimidines from 6-Amino-1,3-dimethyluracil

| Aldehyde | Active Methylene Compound | Product Type | Yield | Reference |

|---|---|---|---|---|

| Arylaldehyde | Malononitrile | Pyrimido[4,5-b]quinoline | Excellent | nih.gov |

| Arylaldehyde | Barbituric acid | Pyrimido[5',4':5,6]pyrido[2,3-d]pyrimidine | Excellent | nih.gov |

| Arylaldehyde | 1,3-Indandione | Indeno[2',1':5,6]pyrido[2,3-d]pyrimidine | Excellent | nih.gov |

Derivatization Strategies for this compound and Related Aminopyrimidines

Derivatization is the process of chemically modifying a compound to produce a new compound with different properties. For this compound, derivatization strategies focus on modifying the amino group or using the pyrimidine ring as a scaffold to build more complex heterocyclic systems. libretexts.orgsigmaaldrich.com These modifications are crucial for exploring the structure-activity relationships of new compounds. nih.gov

The amino group at the C6 position of this compound is a key site for derivatization. Standard reactions for primary amines can be employed to create a wide range of derivatives.

Acylation: The reaction of the amino group with acid halides or anhydrides yields the corresponding amides. This process can be used to introduce a variety of functional groups. libretexts.org

Nitrosation and Reduction: The 6-amino group can be treated with a nitrosating agent to form a 5-nitroso compound. Subsequent reduction of the nitroso group can yield a 5,6-diamino derivative, which is a versatile precursor for the synthesis of fused heterocycles like xanthines. researchgate.net

The activity of resulting derivatives often depends on the nature of the substituent at the 6-position, the stereochemistry of any attached groups, and the spatial arrangement between the pyrimidine core and the substituent. nih.gov

6-Aminouracils, including this compound, are valuable precursors for the synthesis of fused di- and tricyclic pyrimidine derivatives. researchgate.net The presence of the amino group at C6 and the reactive C5 position allows for annulation reactions, where a new ring is fused onto the pyrimidine core.

Several synthetic strategies have been developed:

Reaction with Aldehydes: The reaction of 6-aminouracil with aromatic aldehydes can lead to the formation of dipyrimidinopyridines. researchgate.net Similarly, reaction with formaldehyde (B43269) and primary amines can yield pyrimidopyrimidines through a double Michael reaction. researchgate.net

Reaction with Ninhydrin (B49086): A one-pot reaction between 6-aminouracils and ninhydrin can produce complex fused systems such as indenopyrrolopyrimidines. scirp.org The reaction proceeds through condensation and cyclization, driven by the high reactivity of the ninhydrin molecule. scirp.org

Multicomponent Reactions: As previously mentioned, 6-aminouracils are excellent substrates for three-component reactions. For example, reacting 6-amino-1,3-dimethyluracil with arylaldehydes and active methylene compounds under solvent-free conditions yields various fused heterocycles like pyrimido[4,5-b]quinolines. nih.gov

Table 3: Synthesis of Fused Heterocycles from 6-Aminouracil Derivatives

| 6-Aminouracil Derivative | Reagent(s) | Fused Product | Reference |

|---|---|---|---|

| 6-Aminouracil | Aromatic Aldehydes | Dipyrimidinopyridine | researchgate.net |

| 6-Aminouracil | Formalin, Primary Amines | Pyrimidopyrimidine | researchgate.net |

| 6-Aminouracil | Ninhydrin | Indenopyrrolopyrimidine | scirp.org |

| 6-Amino-1,3-dimethyluracil | Arylaldehyde, Malononitrile | Pyrimido[4,5-b]quinoline | nih.gov |

Isotopic Labeling for Research Applications (e.g., Carbon-11 for Positron Emission Tomography Precursors)

Isotopic labeling is a technique used to track the passage of a molecule through a biological system or a chemical reaction. nih.gov In the context of medical imaging, positron emission tomography (PET) is a powerful diagnostic tool that relies on the detection of positron-emitting radionuclides. Carbon-11 is a commonly used radionuclide for PET due to its short half-life of 20.4 minutes and the fact that carbon is a fundamental component of most biologically active molecules. scholaris.ca The incorporation of Carbon-11 into a molecule allows for the non-invasive in vivo visualization and quantification of biological processes. scholaris.camdpi.com

While there is no direct evidence in the reviewed scientific literature of this compound being labeled with Carbon-11 for PET applications, its chemical structure suggests potential pathways for such labeling. The development of novel PET tracers is an active area of research, and molecules like this compound, as derivatives of a fundamental biological molecule, could be considered as potential candidates for radiolabeling.

The most common method for Carbon-11 labeling is through ¹¹C-methylation, which involves the reaction of a precursor molecule with a ¹¹C-methylating agent such as [¹¹C]methyl iodide or [¹¹C]methyl triflate. acs.orgresearchgate.net Given the presence of amine and amide functionalities in this compound, these positions could potentially be targeted for N-methylation with a Carbon-11 labeled methyl group.

Another approach for introducing Carbon-11 is through the use of [¹¹C]carbon dioxide or [¹¹C]carbon monoxide as building blocks. nih.govrsc.org These methods can be employed to construct carbonyl groups or other functionalities within the target molecule. For a molecule like this compound, such strategies would likely require a more complex, multi-step synthesis to incorporate the Carbon-11 label into the pyrimidine ring itself.

The feasibility of labeling this compound with Carbon-11 would depend on several factors, including the availability of a suitable precursor for the radiolabeling step, the efficiency and speed of the radiochemical reaction (given the short half-life of Carbon-11), and the stability of the final radiolabeled product. If successfully labeled, [¹¹C]this compound could potentially be investigated as a PET tracer for studying processes related to nucleobase metabolism or as a building block for more complex radiolabeled molecules. However, it is important to reiterate that this is a prospective application and has not been reported in the scientific literature to date.

Below is a table summarizing common Carbon-11 labeling precursors and the potential labeling positions on a hypothetical this compound precursor.

| Carbon-11 Precursor | Chemical Formula | Potential Labeling Position on this compound Precursor |

| [¹¹C]Methyl iodide | [¹¹C]CH₃I | N1, N3, or 6-amino group |

| [¹¹C]Methyl triflate | [¹¹C]CH₃OTf | N1, N3, or 6-amino group |

| [¹¹C]Carbon dioxide | [¹¹C]CO₂ | Ring carbons (via multi-step synthesis) |

| [¹¹C]Carbon monoxide | [¹¹C]CO | Ring carbons (via multi-step synthesis) |

Molecular Interactions and Biochemical Mechanisms of 6 Aminothymine

Interactions with Nucleic Acids

The structural similarity of 6-aminothymine to the natural DNA base thymine (B56734) allows it to interact with and interfere in various cellular processes involving nucleic acids. These interactions are fundamental to its biological activities.

Interference with DNA and RNA Synthesis Pathways

This compound can disrupt the normal synthesis of DNA and RNA. ontosight.aidtic.mil As an analog of thymine, it can interfere with the enzymatic pathways responsible for producing and utilizing nucleobases. ontosight.ai This interference can inhibit the growth of cells, a property that has been explored in the context of antiviral and anticancer research. ontosight.ai The mechanism of action often involves the inhibition of key enzymes in nucleotide metabolism. For instance, this compound and related 6-aminouracil (B15529) derivatives are known competitive inhibitors of human thymidine (B127349) phosphorylase, an enzyme that converts thymidine to thymine. dergipark.org.tr By blocking such enzymes, the compound can disrupt the delicate balance of the nucleotide pool required for DNA and RNA synthesis. This ability to interfere with replication and transcription is a key aspect of its biological effects. biosynth.com

Incorporation into DNA Strands and Consequences for Genetic Stability

As a nucleobase analog, this compound can be used by researchers in molecular biology to be incorporated into DNA strands. ontosight.ai This allows for the study of how such modifications affect genetic stability and function. ontosight.ai The presence of an unnatural base within the DNA helix can have significant consequences. For example, studies on other base analogs, such as 6-thioguanine (B1684491), have shown that their incorporation into DNA is a critical step for their cytotoxic action. nih.gov The presence of 6-thioguanine in a DNA strand has been demonstrated to reduce the methylation activity of DNA methyltransferase Dnmt3a, an enzyme crucial for epigenetic regulation. nih.gov This suggests that the incorporation of analogs like this compound could similarly impede the function of enzymes involved in DNA processing, potentially leading to alterations in gene expression and compromising genomic stability. ontosight.ainih.gov

Modulation of DNA Replication and Repair Mechanisms

This compound has the potential to modulate the complex machinery of DNA replication and repair. ontosight.ai Its interference with nucleotide synthesis pathways, particularly its inhibition of thymidine phosphorylase, directly impacts the availability of precursors for DNA replication. dergipark.org.trbiosynth.com Furthermore, related compounds provide insight into how it might affect DNA repair. The related molecule 6-aminouracil has been found to inhibit uracil-DNA glycosylase, an enzyme that plays a critical role in base excision repair by removing uracil (B121893) from DNA. researchgate.net Any disruption of these repair mechanisms can lead to the accumulation of DNA damage. The modulation of these fundamental processes is a key area of interest for understanding the compound's biological impact. ontosight.ai

Influence on Mutagenesis Processes

The introduction of a base analog like this compound into a cell's metabolic system can influence mutagenesis. ontosight.ai Chemical mutagens can act as base analogs, structurally resembling normal bases and getting incorporated into DNA during replication. ebsco.com If the analog has different base-pairing properties than the base it replaces, it can cause the insertion of an incorrect nucleotide in the opposing strand during the next round of replication, leading to a stable mutation. ebsco.com Because of these properties, nucleobase analogs like this compound are valuable tools for studying the processes of mutagenesis. ontosight.ai In related research, site-directed mutagenesis has been employed as a technique to investigate the interaction between inhibitors and their target enzymes, such as the studies performed on thymidine phosphorylase to understand how inhibitors like this compound bind to it. nih.govwikipedia.org

Molecular Modeling and Computational Studies of this compound Interactions

Computational methods are powerful tools for investigating the molecular interactions of this compound at an atomic level. These studies provide insights into the binding mechanisms and inhibitory actions of the compound.

Ligand-Protein Docking Simulations (e.g., with Thymidine Phosphorylase)

Molecular docking simulations have been a key method for understanding how this compound interacts with protein targets, most notably thymidine phosphorylase (TP). nih.govpsu.edu TP is a crucial enzyme in thymidine metabolism and is often upregulated in tumors, making it a target for cancer therapy. nih.gov Docking studies computationally place the ligand (this compound) into the binding site of the protein (TP) to predict its preferred orientation and binding affinity. arabjchem.orgresearchgate.net

In a study investigating human thymidine phosphorylase, automated ligand docking was part of a broader computational analysis. nih.govpsu.edu The research confirmed that this compound acts as a competitive inhibitor. nih.gov This was further supported by experiments with a site-directed mutant of the enzyme, D203A. While this mutant enzyme showed resistance to a non-competitive inhibitor, it remained fully sensitive to this compound, which aligns with this compound binding at the enzyme's active site. nih.govpsu.edu Such computational models are crucial for rational drug design, helping to explain the potency of inhibitors and providing a basis for designing novel therapeutic agents. researchgate.net

Table 1: Summary of Computational Docking Study of this compound with Thymidine Phosphorylase

| Parameter | Description | Finding/Relevance | Reference |

|---|---|---|---|

| Protein Target | Human Thymidine Phosphorylase (TP) | An enzyme involved in nucleoside metabolism and a target for cancer treatment. | nih.gov |

| Compound | This compound (6AT) | A known competitive inhibitor of Thymidine Phosphorylase. | nih.gov, psu.edu |

| Computational Method | Automated Ligand Docking | Used to predict the binding pose of this compound within the TP active site. | nih.gov |

| Objective | To define the binding site and understand inhibitory mechanisms. | The study aimed to characterize binding sites for different types of inhibitors. | nih.gov, psu.edu |

| Key Finding | Validation of Competitive Inhibition | The mutant enzyme D203A retained full sensitivity to this compound, consistent with its binding at the primary substrate-binding site. | nih.gov |

Elucidation of Active Site Constraints and Binding Modes

The inhibitory action of this compound primarily targets thymidine phosphorylase (TP), a key enzyme in the pyrimidine (B1678525) salvage pathway. nih.govdoi.org Understanding the constraints of the enzyme's active site and the binding mode of this compound is crucial for comprehending its mechanism. Although a crystal structure of this compound complexed with human thymidine phosphorylase (hTP) is not explicitly detailed in the provided research, extensive studies on related inhibitors and the enzyme itself provide significant insights.

Kinetic studies have consistently characterized this compound as a competitive inhibitor of thymidine phosphorylase. psu.edunih.gov This mode of inhibition implies that this compound directly competes with the natural substrate, thymidine, for binding at the enzyme's active site. researchgate.net The structure of this compound mimics that of the natural substrate's base, thymine, allowing it to occupy the same binding pocket.

The active site of human thymidine phosphorylase contains several key amino acid residues that are critical for substrate and inhibitor binding. uah.es Modeling and structural analysis of hTP in complex with other inhibitors have identified these crucial residues. capes.gov.br The binding of inhibitors to the thymine-binding pocket is largely facilitated by hydrogen bonds and hydrophobic interactions. Specifically, residues such as Arginine (Arg202) and Serine (Ser217) are vital for anchoring the pyrimidine ring of the substrate or inhibitor through hydrogen bonds. capes.gov.brresearchgate.net Other important residues in the active site include His116 and Lys221. uah.es The binding mode of this compound is therefore predicated on its ability to form stable interactions with these residues, effectively occupying the catalytic pocket and preventing the entry of thymidine.

Table 1: Key Amino Acid Residues in the Thymidine Phosphorylase Active Site for Inhibitor Binding

| Residue | Potential Role in Binding | Source |

|---|---|---|

| His116 | Active site interaction | uah.escapes.gov.br |

| Arg202 | Forms hydrogen bonds with the inhibitor | capes.gov.brresearchgate.net |

| Ser217 | Forms hydrogen bonds with the inhibitor | uah.escapes.gov.brresearchgate.net |

| Lys221 | Active site interaction | uah.es |

Structural Basis of Enzyme Inhibition

The structural basis for the enzyme inhibition by this compound lies in its function as a competitive inhibitor that binds to the active site of thymidine phosphorylase (TP). psu.edunih.gov For many years, this compound and related 6-aminouracil derivatives were considered reference compounds for TP inhibition. doi.org

The inhibitory mechanism is rooted in the structural similarity between this compound and thymine. TP catalyzes the reversible phosphorolysis of thymidine to thymine and 2-deoxy-D-ribose-1-phosphate. doi.orgpsu.edu By binding tightly within the thymine-binding pocket of the enzyme, this compound physically obstructs the binding of the natural substrate, thymidine. This occupation of the active site is what underpins its inhibitory effect.

Crystal structures of human TP complexed with other potent inhibitors reveal that the enzyme adopts a closed, catalytically active conformation when an inhibitor is bound. sci-hub.st The inhibitor settles into the active site, which is located in a domain composed of α-helices and a mixed α/β-domain. researchgate.net The stability of the enzyme-inhibitor complex is maintained by a network of hydrogen bonds. For instance, the carbonyl groups and ring nitrogens of the uracil-like core of inhibitors form critical hydrogen bonds with the side chains of active site residues like Arg202 and Ser217. capes.gov.brresearchgate.net

Table 2: Inhibition Characteristics of this compound against Thymidine Phosphorylase

| Characteristic | Description | Source |

|---|---|---|

| Target Enzyme | Thymidine Phosphorylase (TP) / Platelet-derived endothelial cell growth factor (PD-ECGF) | nih.govdoi.org |

| Inhibition Type | Competitive with respect to the substrate thymidine | psu.edunih.govresearchgate.net |

| Binding Site | Substrate (thymine) binding pocket of the active site | psu.eduresearchgate.net |

| Mechanism | Mimics the natural substrate base (thymine) and blocks its access to the active site | doi.orgpsu.edu |

Biological Activities and Research Applications of 6 Aminothymine and Its Derivatives

Research into Antiviral Potentials

Derivatives of 6-aminothymine have been investigated for their potential as antiviral agents. Structural modifications to related compounds like 6-amino-quinolones have been shown to influence their antiviral activity and cytotoxicity to host cells. nih.govbohrium.com The nature of substituents can alter the drug's affinity and specificity for nucleic acids. nih.govbohrium.com For instance, the basicity of a substituent can modulate the chelation of the quinolone template to magnesium ions, which in turn affects the potency and target selectivity of the antiviral compound. nih.govbohrium.com

The development of new antiviral therapies is a complex task due to the unique replication mechanisms and rapid mutation rates of viruses. mdpi.com Research into nucleoside analogues, a class of antivirals, has been ongoing for decades, targeting viral replication by interfering with viral polymerases. researchgate.net Some alkaloids have also demonstrated antiviral activity by inhibiting DNA and RNA synthesis in various viruses. nih.govmdpi.com For example, the alkaloid emetine has shown inhibitory activity by blocking HIV reverse transcriptase. nih.gov

Recent research has also explored strategies to enhance the antiviral potency of nucleobases. researchgate.net One approach involves modifying purine nucleoside analogues at the 6-position to improve their pharmacokinetic properties, such as bioavailability and reduced toxicity. mdpi.com These modifications often result in a prodrug that releases the active parent compound intracellularly. mdpi.com

While specific studies on the direct antiviral activity of this compound are limited in the provided search results, the broader context of modifying related structures to achieve antiviral effects suggests a potential avenue for future research into this compound derivatives. The principles of altering substituents to enhance nucleic acid interaction and the prodrug approach are applicable to the development of novel antiviral agents based on the this compound scaffold.

Research into Anticancer Activities

This compound and its derivatives have been the subject of research for their potential anticancer activities. Studies have explored their effects on cell proliferation, tumor growth, and their ability to enhance the efficacy of existing anticancer drugs.

The antiproliferative effects of this compound derivatives are being investigated through various mechanisms. One key area of focus is the inhibition of enzymes involved in nucleoside metabolism. For example, this compound and its derivatives have been shown to inhibit thymidine (B127349) phosphorylase. nih.gov This enzyme is crucial for the breakdown of thymidine and is also known as platelet-derived endothelial cell growth factor (PD-ECGF), a factor involved in angiogenesis. nih.gov By inhibiting this enzyme, these compounds can interfere with the salvage pathway of nucleosides, potentially impacting DNA synthesis and repair in cancer cells.

Furthermore, research has shown that this compound can inhibit the degradation of other nucleosides and pyrimidine (B1678525) bases, such as 5-iododeoxyuridine, thymidine, 5-iodouracil, uracil (B121893), and 5-fluorouracil (B62378), in vivo. nih.gov This inhibition of catabolism can lead to higher and more sustained levels of these compounds, which can be beneficial when they are used as anticancer agents. For instance, by preventing the breakdown of 5-fluorouracil, this compound can enhance its cytotoxic effects on tumor cells. nih.gov

Some derivatives of related heterocyclic compounds, such as thieno[2,3-d]pyrimidines, have demonstrated cytotoxic effects through the inhibition of thymidylate synthase. mdpi.com This enzyme is essential for the de novo synthesis of thymidylate, a necessary precursor for DNA replication. Inhibition of this enzyme leads to a depletion of thymidine triphosphate, which in turn disrupts DNA synthesis and leads to cell death.

Additionally, some 6-amino derivatives of other heterocyclic systems, like amonafide (B1665376), have been synthesized to retain anticancer properties while avoiding metabolic pathways that lead to toxicity. nih.gov These derivatives have shown cancer cell-selective growth inhibition by acting as DNA intercalators and topoisomerase II inhibitors. nih.gov

Research has indicated that derivatives of this compound can impact tumor angiogenesis and metastasis. One such derivative, 6-(2-aminoethyl)amino-5-chlorouracil (B1219730) (AEAC), has been identified as a potent and specific inhibitor of thymidine phosphorylase (TP). nih.gov TP, also known as platelet-derived endothelial cell growth factor, is an enzyme with proangiogenic actions that are dependent on its enzymatic activity. nih.gov The overexpression of TP is observed in many human cancers and is correlated with increased microvessel density, more aggressive tumors, and poorer patient prognosis. nih.gov

In preclinical studies, oral administration of AEAC led to a significant reduction in the growth of A549 non-small cell lung cancer and PANC-1 pancreatic cancer xenografts. nih.gov This antitumor activity was accompanied by a reduction in microvessel density within the tumors, providing direct evidence of its antiangiogenic action. nih.gov

Furthermore, the inhibition of TP by compounds like AEAC can be combined with other antiangiogenic therapies. For example, when AEAC was used in combination with a vascular endothelial growth factor (VEGF)-Trap, an agent that targets the VEGF pathway, it produced an additive antitumor effect that was significantly greater than the VEGF-Trap alone. nih.gov In A549 tumors, this combination even resulted in tumor regressions. nih.gov This suggests that targeting TP with this compound derivatives could be a valuable strategy to enhance the efficacy of anti-VEGF therapies. nih.gov

In addition to angiogenesis, some derivatives of related compounds have shown potential in reducing metastatic potential. For instance, certain 6-amino amonafide derivatives were found to eliminate the perinucleolar compartment, a marker of metastatic potential. nih.gov

The table below summarizes the effects of a this compound derivative on tumor growth and angiogenesis.

| Compound | Cancer Model | Effect on Tumor Growth | Effect on Microvessel Density |

| 6-(2-aminoethyl)amino-5-chlorouracil (AEAC) | A549 non-small cell lung cancer xenografts | 40-50% reduction | Reduced |

| 6-(2-aminoethyl)amino-5-chlorouracil (AEAC) | PANC-1 pancreatic cancer xenografts | 40-50% reduction | Reduced |

Data from clinical studies on human cancer xenografts.

Derivatives of this compound and related compounds have been shown to modulate apoptosis, or programmed cell death, in cancer cells. For example, 6-Amino-SPD, a sulfonylpurine derivative, has been observed to induce a statistically significant increase in both early and late apoptosis in human leukemia cells. nih.gov Specifically, it promoted early apoptosis in 25.8% of cells and late apoptosis in 29% of cells. nih.gov This induction of apoptosis is a key mechanism for the antitumor activity of these compounds. nih.gov

The process of apoptosis induction by these derivatives can occur through various signaling pathways. nih.gov Studies on 6-Amino-SPD and a related compound, 6-Morpholino-SPD, suggest that they can trigger apoptosis in leukemic cells through different signaling mechanisms. nih.gov

Furthermore, the nicotinamide analogue 6-aminonicotinamide (6AN) has been shown to increase the number of apoptotic cells when used in combination with the chemotherapeutic agent cisplatin. nih.gov This suggests a role for 6-amino compounds in sensitizing cancer cells to the apoptotic effects of other drugs.

The table below summarizes the apoptotic effects of a this compound-related derivative on leukemia cells.

| Compound | Cell Line | Percentage of Cells in Early Apoptosis | Percentage of Cells in Late Apoptosis |

| 6-Amino-SPD | K562 (Leukemia) | 25.8% | 29.0% |

Data from in vitro studies on human leukemia cells.

This compound has demonstrated the ability to potentiate the efficacy of certain antitumor drugs, particularly fluoropyrimidines. Research has shown that this compound can inhibit the degradation of 5-fluorouracil (5-FU) in vivo. nih.gov By inhibiting the enzymes responsible for breaking down 5-FU, this compound can increase the bioavailability and prolong the activity of this widely used chemotherapeutic agent. nih.gov This can lead to enhanced antitumor effects.

Similarly, this compound has been found to inhibit the degradation of other nucleosides and pyrimidine bases, such as 5-iododeoxyuridine and thymidine. nih.gov This property is significant because it can potentially increase the therapeutic window and effectiveness of these compounds when used in cancer treatment.

The combination of a this compound derivative, 6-(2-aminoethyl)amino-5-chlorouracil (AEAC), with a vascular endothelial growth factor (VEGF)-Trap has been shown to produce additive antitumor activity. nih.gov This suggests that inhibitors of thymidine phosphorylase, like AEAC, can be used to augment the clinical efficacy of drugs that target the VEGF pathway. nih.gov

Furthermore, the nicotinamide analogue 6-aminonicotinamide (6AN) has been shown to sensitize human tumor cell lines to the DNA cross-linking agent cisplatin. nih.gov Pretreatment with 6AN resulted in a significant increase in sensitivity to cisplatin in leukemia, non-small cell lung cancer, and glioblastoma cell lines. nih.gov

While direct studies on the potentiation of trifluorothymidine by this compound were not found in the search results, the established mechanism of inhibiting pyrimidine degradation suggests a potential for similar synergistic effects. Trifluorothymidine is a thymidine analogue, and its metabolism could be influenced by inhibitors of thymidine phosphorylase. nih.govnih.gov

Applications as Molecular Biology Probes and Tools

While specific applications of this compound itself as a molecular biology probe were not detailed in the provided search results, the broader context of using nucleotide probes and modified amino acids in molecular biology provides a framework for its potential use.

Nucleotide probes are short, single-stranded DNA or RNA sequences used to detect specific nucleic acid sequences through complementary base pairing. youtube.comyoutube.com These probes can be labeled with fluorescent dyes, biotin, or radioactive markers to visualize their binding to a target sequence. youtube.com They are essential tools in techniques like Southern and Northern blotting, in situ hybridization, and microarray analysis for gene mapping, mutation detection, and studying gene expression. youtube.comyoutube.com

In a related application, a molecular sensitization approach has been developed to identify specific amino acids within peptides using scanning tunneling microscopy. nih.govnih.gov This involves attaching a "sensitiser" molecule to the microscope tip, which then selectively interacts with a target amino acid on a surface, leading to a detectable change in tunneling conductance. nih.govnih.gov This allows for the chemical identification of building blocks within biopolymers. nih.gov

Given that this compound is a modified nucleobase, it could potentially be incorporated into synthetic nucleotide probes. The presence of the amino group at the 6-position could be used for attaching labels or other functional groups, which is a common strategy in probe design. youtube.com Furthermore, the unique chemical properties of this compound might confer specific binding characteristics to a probe, potentially allowing for the development of probes with novel specificities or improved stability.

Development as Pharmaceutical Intermediates and Lead Compounds

The structural features of this compound make it a versatile building block, or intermediate, in the synthesis of more complex molecules. Researchers leverage this scaffold to design and create lead compounds—potential new drugs that can be optimized for improved efficacy and safety.

Rational drug design is a modern approach that utilizes the three-dimensional structure of biological targets to design molecules that can interact with them specifically. This strategy aims to reduce the time and cost of drug discovery by focusing on compounds with a higher likelihood of success. The pyrimidine scaffold, central to this compound, is frequently employed in this process due to its proven role in biologically active compounds. nih.gov

A notable example of rational drug design involves the elaboration of a core structure related to 6-aminopyrimidines. Researchers have developed hybrid molecules that incorporate a pharmacophore capable of binding to the acetylated lysine binding pocket of BET proteins with a typical kinase hinge binder. tandfonline.com This strategy led to the creation of novel polypharmacological inhibitors targeting both BET proteins and kinases, which are implicated in cancer. tandfonline.com Through the elaboration of the 6-(pyrimidin-2-ylamino)-3,4-dihydroquinoxalin-2(1H)-one core, a lead compound was identified with potent and balanced activities against both Bromodomain-containing protein 4 (BRD4) and Cyclin-dependent kinase 9 (CDK9). tandfonline.com

| Compound | Target | Inhibitory Concentration (IC50) |

|---|---|---|

| Compound 40 | BRD4 | 12.7 nM |

| CDK9 | 22.4 nM |

A key goal in drug development is to enhance the efficacy (the ability to produce a desired effect) and specificity (the ability to target a particular molecule or pathway without affecting others) of a drug candidate. This is often achieved through systematic structural modifications and the study of structure-activity relationships (SAR). nih.gov SAR studies help identify which parts of a molecule are essential for its biological activity and how they can be modified to improve performance.

In the development of new quinolone antibacterial agents, the 6-aminoquinolone core, which features an amino group at the C-6 position analogous to this compound, was identified as a promising new class. To improve upon this scaffold, researchers synthesized novel derivatives and found that the combined presence of a methyl group at the C-8 position with the amino group at C-6 was effective for enhancing antibacterial activity, particularly against Gram-positive bacteria. This strategic modification led to the development of the 1,2,3,4-tetrahydroisoquinolinyl derivative 19v, which demonstrated superior activity against Staphylococcus aureus, including strains resistant to existing drugs like ciprofloxacin and methicillin.

Exploration in Other Potential Therapeutic Areas

The versatility of the pyrimidine scaffold found in this compound has prompted its exploration in a wide range of other potential therapeutic applications. juniperpublishers.comnih.govorientjchem.org

Anti-microbial: Building on the 6-aminoquinolone scaffold, research has demonstrated that specific derivatives show potent antibacterial activity. The addition of a methyl group at the C-8 position to the 6-aminoquinolone structure significantly enhances its efficacy, especially against Gram-positive bacteria. One derivative, the 1,2,3,4-tetrahydroisoquinolinyl derivative (19v), showed particularly high activity, with Minimum Inhibitory Concentration (MIC) values superior to ciprofloxacin against certain strains of Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA).

Diuretic: Certain pyrimidine derivatives have been investigated for their potential as diuretics, which are drugs that increase urine output. In one study, a series of 1,6-dihydropyrimidine-2-thiol derivatives were synthesized and screened for in vivo diuretic activity. nih.govresearchgate.net The research revealed that specific substitutions on the pyrimidine ring significantly influenced diuretic and saluretic (salt excretion) effects. tandfonline.com Compound 3e emerged as the most promising candidate, exhibiting more potent and longer-lasting diuretic properties than the standard drug acetazolamide. researchgate.net

| Compound | Diuretic Action (Ratio to Control) | Activity Relative to Acetazolamide |

|---|---|---|

| Compound 3e | 2.62 | 1.63 |

| Compound 3d | 2.03 | 1.25 |

| Acetazolamide (Standard) | 1.60 | 1.00 |

Smooth Muscle Relaxant: The potential for pyrimidine derivatives to act as smooth muscle relaxants has also been explored. A newly synthesized dihydropyrimidine derivative, 5-acyl-6-methyl-4-phenyl-2-S-ethyl-1,4-dihydropyrimidine (BK-VI), was evaluated for its effects on isolated smooth muscle preparations. scispace.comjddtonline.info The study found that compound BK-VI exhibited calcium channel blocking activity, similar to the established drug nifedipine. scispace.com It produced a significant, dose-dependent relaxant effect on uterine smooth muscles and inhibited calcium-induced contractions in aortic smooth muscles, indicating its potential as a smooth muscle relaxant. scispace.comjddtonline.info

Asthma and Allergy: Reviews of the biological activities of pyrimidine derivatives have noted that certain annulated (fused-ring) pyrimidine structures possess antiasthmatic and antiallergic properties. juniperpublishers.com Specifically, pyrimidopyrimidines have been highlighted for their potential antiallergic effects. orientjchem.org This suggests that the this compound scaffold could serve as a basis for the design of new compounds for the treatment of asthma and allergies.

Depression Research: The broad biological impact of pyrimidine derivatives extends to the central nervous system. A comprehensive review of the structure-activity relationships of this class of compounds has identified antidepressant activity as one of the many therapeutic possibilities. nih.gov While this area is less explored specifically for this compound derivatives, the established activity within the broader pyrimidine family suggests a potential avenue for future research and drug development for depressive disorders.

Advanced Spectroscopic and Analytical Characterization of 6 Aminothymine Systems

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a fundamental tool for identifying functional groups and probing the structural characteristics of 6-aminothymine.

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by this compound, revealing the vibrational modes of its functional groups. The resulting spectrum is a unique molecular fingerprint. Key absorption bands for this compound include the stretching vibrations from the amino (-NH₂), imino (-NH), and carbonyl (C=O) groups.

The N-H stretching vibrations of the amino group are typically observed as distinct bands in the high-frequency region. The carbonyl groups give rise to strong absorption bands in the 1700-1600 cm⁻¹ range. libretexts.org The precise location of these peaks can be influenced by factors such as hydrogen bonding, which is a prominent feature in the structure of aminouracil derivatives. dergipark.org.tr The broadness of the -NH₂ vibration bands can often suggest their participation in hydrogen bonding. dergipark.org.tr

Table 1: Characteristic FT-IR Vibrational Frequencies for this compound and Related Uracil (B121893) Derivatives

| Wavenumber Range (cm⁻¹) | Vibrational Assignment | Reference |

|---|---|---|

| 3500-3200 | N-H stretching (amino and imino groups) | libretexts.org |

| 1740-1685 | C=O stretching (carbonyl groups) | libretexts.org |

| ~1659 | NH₂ scissoring (bending) | dergipark.org.tr |

Note: The exact wavenumbers can vary based on the sample's physical state and environment.

Complementing FT-IR, Fourier Transform Raman (FT-Raman) spectroscopy analyzes the light scattered by the molecule. nicoletcz.cz It is particularly sensitive to non-polar and symmetric vibrations, which may be weak or absent in the IR spectrum. spectroscopyonline.com For this compound, FT-Raman is effective for observing the vibrations of the pyrimidine (B1678525) ring and the symmetric vibrations of its exocyclic groups. dergipark.org.tr

The combined use of FT-IR and FT-Raman spectroscopy allows for a more complete assignment of the vibrational modes, leveraging their different selection rules to gain a comprehensive understanding of the molecular structure. dergipark.org.trresearchgate.net

Table 2: Key FT-Raman Signal Regions for this compound and Related Uracil Derivatives

| Wavenumber Range (cm⁻¹) | Vibrational Assignment | Reference |

|---|---|---|

| 3500-3200 | N-H stretching | researchgate.net |

| 1700-1600 | C=O stretching | researchgate.net |

| 1600-1500 | Ring stretching modes | researchgate.net |

Note: Raman signal intensities and positions are dependent on experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of this compound in solution. It provides data on the chemical environment of magnetically active nuclei, primarily ¹H and ¹³C.

¹H NMR spectroscopy provides information on the different types of protons in the this compound molecule. The chemical shift of a proton is influenced by its local electronic environment. oregonstate.edu In derivatives of 6-aminouracil (B15529), the protons on the amino (-NH₂) and imino (-NH) groups are readily identifiable, though their signals can be broad and their positions are sensitive to solvent, temperature, and concentration. googleapis.com A patent for a derivative of this compound reported a singlet for the 6-NH proton at 7.96 ppm and the 1-NH proton at 10.13 ppm. googleapis.com The methyl (-CH₃) group protons typically appear as a distinct singlet in the upfield region of the spectrum.

Table 3: Typical ¹H NMR Chemical Shift Ranges for this compound Derivatives

| Proton Group | Approximate Chemical Shift (δ, ppm) | Multiplicity | Reference |

|---|---|---|---|

| 1-NH | ~10.1 | Singlet | googleapis.com |

| 6-NH | ~8.0 | Singlet | googleapis.com |

Note: Chemical shifts are referenced to a standard (e.g., TMS) and are solvent-dependent.

¹³C NMR spectroscopy provides a map of the carbon skeleton of this compound. Due to the low natural abundance of the ¹³C isotope, spectra are often acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. libretexts.org

The chemical shifts in ¹³C NMR span a much wider range than in ¹H NMR, allowing for clear resolution of different carbon atoms. libretexts.org Carbonyl carbons are typically the most deshielded, appearing far downfield (150-175 ppm for acyl compounds). organicchemistrydata.org The carbons of the pyrimidine ring (C2, C4, C5, C6) and the methyl carbon each give a distinct signal. The position of the C6 carbon signal is significantly influenced by the attached amino group.

Table 4: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atom | Approximate Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| C=O (Ketones/Aldehydes) | 190-220 | careerendeavour.com |

| C=O (Acids, Esters, Amides) | 160-185 | careerendeavour.com |

| C=C (Aromatic/Alkene) | 110-175 | careerendeavour.com |

| C-N | 35-50 | careerendeavour.com |

Note: These are general ranges; specific values for this compound require experimental data or high-level computational analysis.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful method for unambiguously determining the three-dimensional atomic arrangement of a molecule in the solid state. anton-paar.com This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is then used to calculate the electron density and, subsequently, the precise positions of atoms within the crystal lattice. anton-paar.com

Table 5: Example Crystallographic Data Parameters

| Parameter | Description |

|---|---|

| Crystal System | The symmetry system of the crystal lattice (e.g., Monoclinic). |

| Space Group | A description of the symmetry elements within the unit cell (e.g., P2₁/c). |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c in Å) and the angles between them (α, β, γ in °). |

| Z | The number of molecules per unit cell. |

| Bond Lengths / Angles | Precise measurements of distances and angles between atoms. |

UV-Visible Spectroscopy in Reaction Monitoring and Complex Formation

UV-Visible (UV-Vis) spectroscopy is a versatile and non-destructive analytical technique widely employed for monitoring the progress of chemical reactions and investigating the formation of intermolecular complexes involving this compound. This method is predicated on the principle that molecules absorb light at specific wavelengths in the ultraviolet and visible regions of the electromagnetic spectrum, corresponding to the excitation of electrons to higher energy orbitals. The absorbance is directly proportional to the concentration of the absorbing species, a relationship described by the Beer-Lambert Law.

In the context of reaction monitoring, UV-Vis spectroscopy allows for real-time tracking of changes in the concentration of reactants, intermediates, or products. researchgate.net For instance, if this compound is consumed in a reaction, a decrease in the absorbance at its characteristic maximum absorption wavelength (λmax) can be measured over time. Conversely, if a product is formed that absorbs at a different wavelength, the reaction progress can be followed by monitoring the increase in absorbance at the product's λmax. dntb.gov.uamdpi.com This provides valuable kinetic data, helping to elucidate reaction mechanisms and determine rate constants. researchgate.net

The formation of complexes, such as those involving metal ions or other organic molecules with this compound, can also be effectively studied using UV-Vis spectroscopy. When this compound interacts with another molecule to form a complex, the electronic environment of its chromophore is altered, leading to changes in the UV-Vis spectrum. bu.ac.bd These changes can manifest as a shift in the maximum absorption wavelength, known as a bathochromic (red) or hypsochromic (blue) shift, or as a change in the molar absorptivity (hyperchromic or hypochromic effect). spectroscopyonline.com By systematically varying the concentration of one component while keeping the other constant (a technique known as the mole ratio method), the stoichiometry of the complex can be determined. researchgate.net The appearance of new absorption bands is also a strong indicator of the formation of a new chemical species. bu.ac.bdspectroscopyonline.com

The data below illustrates a hypothetical scenario where the complexation of this compound with a metal ion is monitored.

Interactive Data Table: Monitoring Complex Formation of this compound with a Metal Ion (M²⁺)

| Sample | [this compound] (M) | [M²⁺] (M) | λmax (nm) | Absorbance | Observations |

| 1 | 1 x 10⁻⁵ | 0 | 275 | 0.55 | Spectrum of free this compound |

| 2 | 1 x 10⁻⁵ | 0.5 x 10⁻⁵ | 282 | 0.60 | Bathochromic shift and hyperchromic effect observed |

| 3 | 1 x 10⁻⁵ | 1 x 10⁻⁵ | 288 | 0.65 | Further shift and increase in absorbance |

| 4 | 1 x 10⁻⁵ | 2 x 10⁻⁵ | 290 | 0.68 | λmax shift begins to plateau, suggesting saturation |

Emerging Spectroscopic Techniques and Computational Spectroscopic Analysis

The characterization of this compound systems is increasingly benefiting from the integration of emerging spectroscopic techniques and powerful computational methods. These advanced approaches provide deeper insights into the structural, electronic, and dynamic properties of this compound and its derivatives.

Emerging Spectroscopic Techniques:

While traditional spectroscopic methods remain foundational, newer techniques offer enhanced sensitivity, resolution, and specificity. For instance, chemometrics-enhanced spectroscopy combines techniques like UV-Vis, infrared, or Raman spectroscopy with multivariate data analysis to resolve complex mixtures and extract subtle information from spectral data. mdpi.comspectroscopyonline.com This could be particularly useful for studying this compound in complex biological matrices. Advanced Nuclear Magnetic Resonance (NMR) methods, such as those utilizing ¹⁵N-labeling, are being employed for related nucleobase derivatives to study binding processes with high precision. beilstein-journals.org The application of such advanced NMR techniques to ¹⁵N-labeled this compound could provide detailed information about its interactions and dynamics in solution. beilstein-journals.org

Computational Spectroscopic Analysis:

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for interpreting and predicting the spectroscopic properties of molecules like this compound. Theoretical calculations allow for the simulation of molecular structures, vibrational frequencies (IR and Raman), and electronic spectra (UV-Vis). bu.ac.bdmdpi.commdpi.com

For UV-Vis spectra, Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to calculate the electronic excitation energies and oscillator strengths. mdpi.comresearchgate.net These calculations can predict the λmax values for this compound and its various tautomers or protonated forms, aiding in the assignment of experimental spectra. researchgate.net Furthermore, computational models can simulate the effects of solvent and intermolecular interactions, such as hydrogen bonding, on the spectroscopic properties, providing a molecular-level understanding of the observed spectral shifts. mdpi.com By comparing theoretically calculated spectra with experimental data, researchers can validate proposed structures and gain a more robust understanding of the system. mdpi.comresearchgate.net For example, a computational study on the related molecule 6-aminouracil has utilized DFT to analyze its reactive sites and bioactivity. researchgate.net

The table below summarizes the kind of data that can be obtained from computational analysis for this compound.

Interactive Data Table: Representative Data from Computational Spectroscopic Analysis of this compound

| Computational Method | Basis Set | Property Calculated | Predicted Value | Application |

| DFT (B3LYP) | 6-311+G(d,p) | Optimized Geometry | Bond lengths, angles | Structural elucidation bu.ac.bd |

| DFT (B3LYP) | 6-311+G(d,p) | Vibrational Frequencies | IR/Raman peak positions | Assignment of experimental spectra |

| TD-DFT | 6-311+G(d,p) | Electronic Excitation (λmax) | ~270-280 nm (in vacuum) | Prediction of UV-Vis spectrum mdpi.com |

| TD-DFT | 6-311+G(d,p) | Oscillator Strength (f) | 0.1 - 0.5 | Prediction of absorption intensity gaussian.com |

Future Perspectives and Emerging Research Avenues

Development of Next-Generation 6-Aminothymine Analogs with Enhanced Specificity

The development of next-generation this compound analogs is centered on improving their potency and selectivity for specific biological targets. Structure-activity relationship (SAR) studies are crucial in this endeavor, guiding the rational design of new derivatives with enhanced therapeutic profiles. drugdesign.org

Systematic modifications to the this compound scaffold have provided valuable insights into the structural requirements for biological activity. For instance, substitutions at various positions on the pyrimidine (B1678525) ring can significantly impact a compound's inhibitory activity against target enzymes. nih.gov SAR studies have shown that even subtle changes, such as altering the position of a methyl group, can dramatically affect the potency of an analog. nih.gov The goal of these modifications is to create derivatives that bind more effectively to the target enzyme while minimizing interactions with other proteins, thereby reducing the potential for off-target effects. nih.gov

The synthesis of these new analogs often involves multi-step chemical reactions. scirp.org Researchers are continuously exploring more efficient synthetic routes to produce a diverse library of this compound derivatives for biological screening. scirp.org The ultimate aim is to identify lead compounds that can be further optimized for preclinical and clinical development. googleapis.com

Integration of Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and are being increasingly applied to this compound research. mednexus.orgoajaiml.com These computational tools can accelerate the identification of promising drug candidates and provide deeper insights into their mechanisms of action. mednexus.org

Predictive Modeling for Biological Activity

Predictive modeling, particularly quantitative structure-activity relationship (QSAR) analysis, is a powerful tool in this compound research. nih.govfrontiersin.org QSAR models establish a mathematical correlation between the chemical structure of a compound and its biological activity. nih.gov By training these models on existing data, researchers can predict the activity of novel, unsynthesized this compound analogs. nih.gov

This in silico screening approach allows for the rapid evaluation of large virtual libraries of compounds, prioritizing those with the highest predicted potency and a favorable absorption, distribution, metabolism, and excretion (ADMET) profile for synthesis and experimental testing. mednexus.orgnih.gov This significantly reduces the time and cost associated with traditional drug discovery pipelines. mednexus.org Machine learning algorithms, such as support vector machines and random forests, are increasingly being used to build more accurate and robust QSAR models. d-nb.info

Automated Spectral Analysis for Structural and Interaction Studies

AI and machine learning are also being employed to automate the analysis of spectral data, which is essential for characterizing the structure of this compound and its analogs and for studying their interactions with biological targets. chemrxiv.orgarxiv.org Advanced algorithms can rapidly process and interpret complex spectra from techniques like nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, aiding in the elucidation of molecular structures. mit.edursc.org

In the context of interaction studies, automated spectral analysis can help to identify the specific binding modes of this compound derivatives to their target enzymes. mit.edu By analyzing changes in the spectra upon binding, researchers can gain insights into the key intermolecular interactions that govern inhibitor potency and selectivity. rsc.org This information is invaluable for the rational design of next-generation inhibitors with improved binding affinity.

Mechanistic Elucidation of Broader Biochemical Pathway Interferences

While much of the research on this compound has focused on its role as an inhibitor of specific enzymes, there is a growing interest in understanding its broader effects on biochemical pathways. It is plausible that this compound and its derivatives may interact with multiple targets within a cell, leading to a complex pharmacological profile. dtic.mil

Exploration of Novel Therapeutic Targets Beyond Established Enzymes

The therapeutic potential of this compound is not limited to its known enzyme targets. Researchers are actively exploring novel therapeutic applications for this class of compounds. ontosight.ainih.gov This includes investigating their potential as anticancer, antiviral, and anti-inflammatory agents. ontosight.aidergipark.org.tr

The identification of new therapeutic targets for this compound and its analogs could open up new avenues for the treatment of a wide range of diseases. nih.gov High-throughput screening campaigns, coupled with computational approaches, can be used to test large libraries of this compound derivatives against a panel of different biological targets. nih.gov This unbiased approach may reveal unexpected activities and lead to the discovery of novel drug candidates with unique mechanisms of action. deshawresearch.com

Q & A

Q. What are the established synthesis protocols for 6-Aminothymine, and what key reaction conditions influence yield and purity?

Synthesis of this compound typically involves nucleophilic substitution or reductive amination of thymine derivatives. Critical parameters include pH control (to prevent side reactions like oxidation or epimerization), solvent selection (polar aprotic solvents like DMF enhance reactivity), and temperature optimization (60–80°C for 12–24 hours). Post-synthesis purification via recrystallization or column chromatography is essential to achieve >95% purity .

Q. How is this compound characterized using spectroscopic methods, and what spectral markers are critical for identification?

Key characterization methods include:

- ¹H NMR : Peaks at δ 1.8–2.1 ppm (methyl group) and δ 6.2–6.5 ppm (pyrimidine ring protons) confirm structural integrity .

- Mass Spectrometry (EI-MS) : A molecular ion peak at m/z 127.1 ([M+H]⁺) and fragment ions at m/z 110.0 (loss of NH₂) validate molecular weight and fragmentation patterns .

- FT-IR : Absorbance at 1650 cm⁻¹ (C=O stretch) and 3350 cm⁻¹ (N-H stretch) are diagnostic .

Q. What safety protocols are recommended when handling this compound in laboratory settings?

- Use PPE (gloves, lab coat, goggles) to avoid dermal/ocular exposure.

- Work under a fume hood to minimize inhalation risks.

- Store in airtight containers at 2–8°C to prevent degradation.

- Dispose via hazardous waste channels due to potential mutagenicity .

Advanced Research Questions

Q. How does this compound inhibit thymidine phosphorylase (TP), and what experimental models are used to validate its mechanism?

this compound acts as a competitive inhibitor by mimicking thymidine’s structure, binding to TP’s active site. Experimental validation includes:

- In vitro assays : Measure TP activity via UV-Vis quantification of thymine release (absorbance at 300 nm) in human uterine leiomyoma extracts or recombinant TP .

- Kinetic analysis : Determine Kᵢ values (reported as 0.8–1.2 µM) using Lineweaver-Burk plots to confirm competitive inhibition .

- Structural studies : X-ray crystallography of TP-6-Aminothymine complexes reveals hydrogen bonding with Glu172 and His116 residues .

Q. How can researchers resolve contradictions in reported inhibitory efficacy across studies (e.g., variance in IC₅₀ values)?

Discrepancies often arise from:

- Enzyme source variability : TP activity differs between tissue types (e.g., tumor vs. healthy cells) .

- Assay conditions : pH (optimal at 7.4) and cofactor (phosphate ion) concentrations impact results. Standardize protocols using recombinant TP for consistency .

- Compound purity : Impurities >5% (e.g., 6-methyluracil) alter inhibition kinetics. Validate purity via HPLC before assays .

Q. What strategies optimize the selectivity of this compound analogs for TP over other pyrimidine-metabolizing enzymes?

- Structure-activity relationship (SAR) studies : Introduce substituents at the C5 position (e.g., fluorine) to enhance TP binding while reducing affinity for thymidylate synthase.

- Molecular docking : Screen analogs against TP and off-target enzymes (e.g., dihydropyrimidine dehydrogenase) to predict selectivity .

- In vivo models : Use TP-knockout mice to confirm target specificity and assess metabolic stability .

Methodological Considerations

Q. Data Contradiction Analysis :

- Compare experimental variables (e.g., enzyme source, assay pH) across studies .

- Use meta-analysis tools (e.g., RevMan) to statistically evaluate heterogeneity in reported IC₅₀ values .

Q. Experimental Design :

- Dose-response curves : Include 8–10 concentration points (0.1–100 µM) to ensure accurate IC₅₀ calculation.

- Positive controls : Use 7-deazaxanthine (a known TP inhibitor) to benchmark results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。